Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]-
Description
Chemical Structure and Significance
The compound Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- is a brominated derivative of nicotine. Its core structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a (2S)-1-methylpyrrolidinyl group at the 5-position (Fig. 1). This stereochemical configuration is critical, as the (2S)-pyrrolidinyl moiety mirrors the natural (−)-nicotine enantiomer, which exhibits high affinity for nicotinic acetylcholine receptors (nAChRs) .
Properties
IUPAC Name |
3-bromo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLFAFBADEABG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to produce the desired pyridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form pyridine derivatives with different oxidation states.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form complex pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and arylboronic acids are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and complex heterocyclic compounds.
Scientific Research Applications
The compound features a pyridine ring substituted with a bromine atom and a pyrrolidine moiety, which contributes to its biological activity. The stereochemistry at the nitrogen atom in the pyrrolidine ring is crucial for its interaction with biological targets.
Pharmaceutical Applications
Pyridine derivatives are often explored for their potential as pharmaceutical agents. The compound in focus has been investigated for:
- Antidepressant Activity : Studies suggest that similar pyridine derivatives exhibit serotonin reuptake inhibition, indicating potential use as antidepressants.
- Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease treatments.
Agrochemical Applications
Pyridine derivatives are also important in agrochemistry:
- Insecticides and Herbicides : The compound's structural similarity to nicotine suggests potential use as an insecticide. Research has shown that modified pyridine compounds can exhibit significant insecticidal activity against pests.
Material Science
In material science, pyridine derivatives are utilized for:
- Synthesis of Conductive Polymers : The compound can be used as a precursor in the synthesis of conductive polymers, which have applications in electronic devices.
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored various pyridine derivatives for their serotonin transporter (SERT) inhibition properties. The results indicated that compounds with a similar structure to Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- showed promising SERT inhibition, suggesting potential antidepressant effects .
Case Study 2: Insecticidal Activity
Research published in Pesticide Biochemistry and Physiology highlighted the efficacy of pyridine-based insecticides against common agricultural pests. The study demonstrated that certain brominated pyridines exhibited higher toxicity compared to their non-brominated counterparts, emphasizing the role of bromine substitution in enhancing biological activity .
Mechanism of Action
The mechanism of action of Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nicotine and Its Derivatives
Nicotine (Pyridine, 3-[(2S)-1-Methyl-2-Pyrrolidinyl]-)
- Structure : Lacks the 5-bromo substituent but shares the (2S)-pyrrolidinyl group.
- Pharmacology: Binds to nAChRs, implicated in cognitive enhancement and addiction.
- Key Difference : The bromine in the target compound likely reduces nAChR affinity but introduces opportunities for further functionalization (e.g., cross-coupling) .
ABT 418 (S)-3-Methyl-5-(1-Methyl-2-Pyrrolidinyl)Isoxazole
Brominated Pyridine Derivatives
Table 1: Key Bromopyridine Analogs
Functional Comparisons :
- Reactivity : The bromine atom in all analogs facilitates cross-coupling (e.g., Suzuki, Heck) for drug discovery .
- Biological Activity : Ethynyl-substituted analogs (e.g., 20b, 20d) show promise in CNS disorders due to improved blood-brain barrier penetration , whereas azido derivatives (e.g., ) are tools for bioconjugation .
Stereochemical Variants
(R)-3-Bromo-5-(Pyrrolidin-2-yl)Pyridine
Pharmaceutical Intermediates
- The target compound’s bromine and pyrrolidinyl groups make it a versatile intermediate. For example, similar bromopyridines are used in synthesizing mGluR5 modulators and electroluminescent materials .
- Nicotine derivatives with halogen substitutions (e.g., ABT 418) demonstrate that structural modifications can decouple therapeutic benefits from toxicity .
Biological Activity
Pyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- (CAS No. 71606-34-3) is one such derivative that has shown potential in various pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula: C10H13BrN2
- Molecular Weight: 241.13 g/mol
- Synonyms: (S)-3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine, EOS-60520
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its potential therapeutic applications. The following sections summarize key findings from various studies.
1. Antimicrobial Activity
Research has indicated that pyridine derivatives exhibit antimicrobial properties. A study evaluating various derivatives found that certain compounds showed significant inhibitory effects against bacterial strains. For instance, a related compound demonstrated an IC50 value of 31.64 μM against DNA gyrase and 2.67 μM against dihydrofolate reductase (DHFR) .
| Compound | Target | IC50 (μM) |
|---|---|---|
| Pyridine Derivative | DNA Gyrase | 31.64 |
| Pyridine Derivative | DHFR | 2.67 |
2. Anticancer Activity
The anticancer potential of pyridine derivatives has been investigated in several studies. For example, compounds similar to Pyridine, 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]- have shown efficacy in human tumor xenograft models, particularly against glioblastoma and prostate cancer . This suggests that the compound may inhibit pathways involved in tumor growth and proliferation.
The mechanism by which pyridine derivatives exert their biological effects often involves interaction with specific molecular targets within cells. For instance, some studies have highlighted the role of these compounds as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cancer cell signaling pathways . This inhibition can lead to reduced cell survival and proliferation in cancerous cells.
Case Studies
Several case studies have documented the biological activity of pyridine derivatives:
- Case Study on Antimicrobial Efficacy:
- Case Study on Anticancer Properties:
Q & A
Q. What are the optimal synthetic routes for 3-bromo-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine?
Methodological Answer: The synthesis typically involves coupling pyridine derivatives with pyrrolidine precursors under controlled conditions. Key steps include:
- Bromination : Direct bromination of the pyridine ring at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF .
- Chiral Pyrrolidine Introduction : The (2S)-1-methyl-2-pyrrolidinyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura), requiring chiral catalysts to retain stereochemistry .
- Solvent Optimization : Dichloromethane or ethanol is used to enhance solubility and reaction kinetics. Yields are maximized at 60–80°C with reaction times of 12–24 hours .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 60–80°C | |
| Yield Range | 45–72% | |
| Purity (HPLC) | >95% |
Q. How is the stereochemistry at the pyrrolidine moiety controlled during synthesis?
Methodological Answer: The (2S)-configuration is preserved using chiral auxiliaries or asymmetric catalysis:
- Chiral Resolution : Diastereomeric salts formed with tartaric acid derivatives can separate enantiomers .
- Catalytic Asymmetric Synthesis : Palladium catalysts with chiral ligands (e.g., BINAP) enforce stereoselectivity during cross-coupling reactions .
- Analytical Confirmation : Chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy verify enantiopurity .
Critical Factors :
- Catalyst loading (1–5 mol%) significantly impacts enantiomeric excess (ee >90%) .
- Temperature control (<50°C) prevents racemization .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at position 3 acts as a leaving group, enabling:
- Buchwald-Hartwig Amination : Substitution with amines to generate diversely functionalized pyridines .
- Suzuki-Miyaura Coupling : Replacement with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids .
- Photocatalytic Reactions : Bromine enhances light absorption in C–Br bond activation for radical-mediated transformations .
Data Contradictions :
- Bromine’s electron-withdrawing effect can deactivate the pyridine ring, slowing some couplings. However, microwave-assisted synthesis (100–120°C, 30 min) mitigates this .
Q. What spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C-3 Br at δ ~150 ppm; pyrrolidine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₃BrN₂, [M+H]⁺ = 257.0248) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and confirms the (2S)-pyrrolidine configuration (torsion angle: 112.5°) .
Key Findings :
Q. What structural features drive interaction with nicotinic acetylcholine receptors (nAChRs)?
Methodological Answer: The compound’s nicotine-like structure enables nAChR modulation:
- Pyrrolidine Role : The (2S)-1-methyl-2-pyrrolidinyl group mimics nicotine’s pyrrolidine moiety, binding to α4β2 nAChR subtypes .
- Bromine Impact : Bromine’s electronegativity enhances binding affinity (IC₅₀ = 0.8 µM vs. 1.2 µM for non-brominated analogs) but reduces metabolic stability .
Experimental Design :
- Competitive binding assays using [³H]-epibatidine and HEK-293 cells expressing human nAChRs .
Q. How to resolve contradictions in biological activity data across assays?
Methodological Answer: Discrepancies arise from assay-specific variables:
- Cell Line Variability : HEK-293 vs. SH-SY5Y cells may express differing nAChR subunit ratios .
- Solvent Effects : DMSO concentrations >0.1% can artificially suppress activity .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests (p <0.05) to assess significance .
Case Study :
- In vitro cytotoxicity (IC₅₀ = 12 µM) contradicted in vivo neuroprotection (ED₅₀ = 5 mg/kg), attributed to blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
